Iodometomidate i-123, R-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

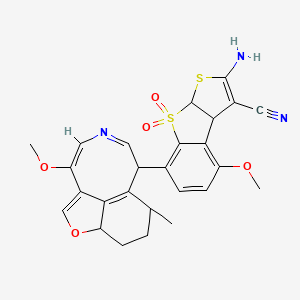

Iodometomidate i-123, R- is a phenylethylimidazole derivative studied as a diagnostic agent for adrenal imaging. This compound is a highly suitable tracer combining specific uptake in adrenocortical tissue with far lower radiation exposure compared to norcholesterol scintigraphy . It binds with high affinity to the steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone-synthase), which are expressed exclusively in the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodometomidate i-123, R- involves a polymer-supported precursor. The precursor is linked through a soluble polymer via a silyl linker, and the radiotracers are purified based on a combination of size-exclusive and normal-phase chromatography . The precursor is dissolved in a mixture of 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol .

Industrial Production Methods: Industrial production methods for Iodometomidate i-123, R- are not extensively documented. the synthesis from a polymer-supported precursor suggests that scalable production could involve similar polymer-supported techniques, ensuring high purity and yield of the radiotracer .

Chemical Reactions Analysis

Types of Reactions: Iodometomidate i-123, R- undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for specific binding to enzymes in the adrenal cortex, making it a valuable tracer for imaging .

Common Reagents and Conditions: Common reagents used in the synthesis of Iodometomidate i-123, R- include 1,2-dichloroethane, sulfuric acid, and 2-fluoroethanol . The reaction conditions typically involve controlled temperatures and purification steps to ensure the quality of the radiotracer .

Major Products Formed: The major product formed from these reactions is the Iodometomidate i-123, R- radiotracer, which is used for diagnostic imaging of adrenal tissues .

Scientific Research Applications

Iodometomidate i-123, R- has several scientific research applications, particularly in the field of medical imaging. It is used as a radiotracer for adrenal imaging, providing high specificity and sensitivity in detecting adrenocortical lesions . The compound’s ability to bind to CYP11B1 and CYP11B2 enzymes makes it a valuable tool for diagnosing adrenal tumors and other related conditions .

Mechanism of Action

The mechanism of action of Iodometomidate i-123, R- involves its binding to the steroidogenic enzymes CYP11B1 and CYP11B2 in the adrenal cortex . This binding allows for specific imaging of adrenal tissues, providing valuable diagnostic information. The compound’s molecular targets are the CYP11B enzymes, which play a crucial role in steroid biosynthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Iodometomidate i-123, R- include etomidate, metomidate, and fluoroetomidate . These compounds also bind to CYP11B enzymes and are used for imaging purposes.

Uniqueness: Iodometomidate i-123, R- is unique due to its specific uptake in adrenocortical tissue and lower radiation exposure compared to other scintigraphy methods . Its high affinity for CYP11B enzymes makes it a highly effective tracer for adrenal imaging .

Properties

CAS No. |

813466-05-6 |

|---|---|

Molecular Formula |

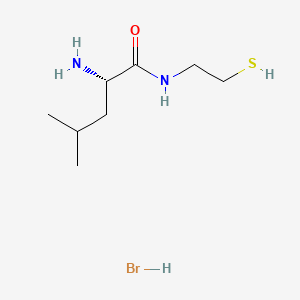

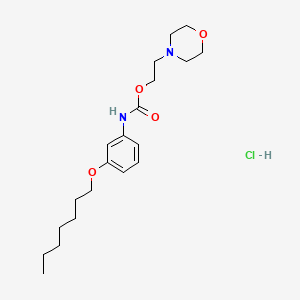

C13H13IN2O2 |

Molecular Weight |

356.16 g/mol |

IUPAC Name |

methyl 3-[(1R)-1-(4-iodophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13IN2O2/c1-9(10-3-5-11(14)6-4-10)16-8-15-7-12(16)13(17)18-2/h3-9H,1-2H3/t9-/m1/s1 |

InChI Key |

KECBLXVYTIVCTG-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)